molecular formula C8H13BrO3 B1433529 Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate CAS No. 1392512-58-1

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate

Cat. No. B1433529
CAS RN: 1392512-58-1
M. Wt: 237.09 g/mol
InChI Key: HYCVVIHRSINHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” is a chemical compound with the molecular formula C8H13BrO3 . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact structure is not available in the retrieved documents.


Chemical Reactions Analysis

“Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” has been used as a substrate in the InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives . The detailed chemical reactions involving this compound are not available in the retrieved documents.


Physical And Chemical Properties Analysis

The boiling point of “Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” is not available in the retrieved documents . The molecular weight of the compound is 237.09 .

Scientific Research Applications

Synthesis and Reactivity

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate demonstrates versatility in chemical synthesis. It reacts with zinc enolates and aldehydes, forming various diones and esters. For instance, zinc enolates derived from this compound react with aldehydes to produce tetrahydropyran diones and other complex organic compounds (Shchepin, Sazhneva, & Litvinov, 2003). Similar reactions are observed with derivatives like methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which act as synthetic equivalents in the formation of Michael adducts (Vasin et al., 2016).

Biological Activity

In the biological domain, the metabolism of related compounds like 4-methyl-2-oxopentanoate in pancreatic islets indicates its potential biochemical significance. This compound is metabolically active, stimulating islet-cell respiration and influencing various cellular processes (Hutton, Sener, & Malaisse, 1979).

Photochemical Applications

The compound's derivatives are also used in photochemical applications. For example, the photoaddition reaction of methyl 2,4-dioxopentanoate, a related ester, with dienes leads to the formation of unique cycloadducts (Hatsui, Nojima, & Takeshita, 1990).

Electrochemical Applications

In electrochemistry, derivatives of Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate have been studied for their reactivity in electrochemical reduction. This research offers insights into the formation of complex organic compounds through electrochemical methods (De Luca, Inesi, & Rampazzo, 1982).

properties

IUPAC Name

methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-5(9)6(10)8(2,3)7(11)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVVIHRSINHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)(C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195653
Record name Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate

CAS RN

1392512-58-1
Record name Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392512-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.